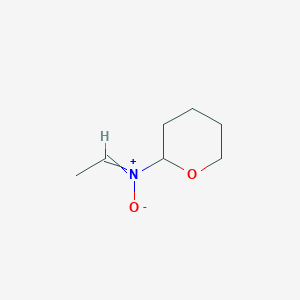![molecular formula C15H20N2Si2 B14270773 {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile CAS No. 137031-86-8](/img/structure/B14270773.png)
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile is a chemical compound with the molecular formula C15H20N2Si2 It is known for its unique structure, which includes a pentamethyldisilanyl group attached to a phenyl ring, further connected to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile typically involves the reaction of 4-(pentamethyldisilanyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
作用机制
The mechanism of action of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function and activity.
相似化合物的比较
Similar Compounds
- {[4-(Trimethylsilyl)phenyl]methylidene}propanedinitrile
- {[4-(Dimethylsilyl)phenyl]methylidene}propanedinitrile
- {[4-(Triethylsilyl)phenyl]methylidene}propanedinitrile
Uniqueness
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile stands out due to its pentamethyldisilanyl group, which imparts unique steric and electronic properties. This makes it more stable and reactive under certain conditions compared to its analogs with smaller silyl groups. Additionally, its ability to form stable complexes with metal ions and interact with biological systems highlights its potential for diverse applications in research and industry.
属性
CAS 编号 |
137031-86-8 |
|---|---|
分子式 |
C15H20N2Si2 |
分子量 |
284.50 g/mol |
IUPAC 名称 |
2-[[4-[dimethyl(trimethylsilyl)silyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H20N2Si2/c1-18(2,3)19(4,5)15-8-6-13(7-9-15)10-14(11-16)12-17/h6-10H,1-5H3 |
InChI 键 |
PNTVHUSOWYBPCI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


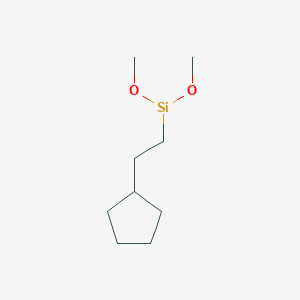
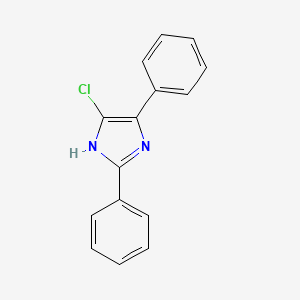
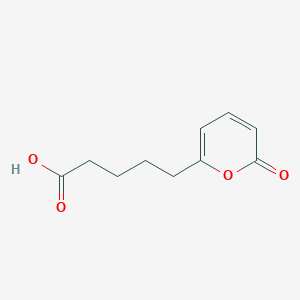
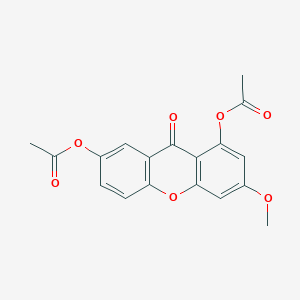

phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

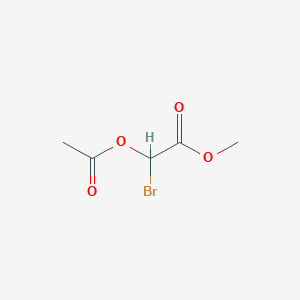

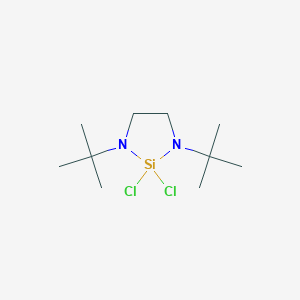
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
